molecular formula C13H12F3NO3 B14045211 2-Butenoic acid, 3-(acetylamino)-4-(2,4,5-trifluorophenyl)-, methyl ester, (2Z)-

2-Butenoic acid, 3-(acetylamino)-4-(2,4,5-trifluorophenyl)-, methyl ester, (2Z)-

Cat. No.: B14045211
M. Wt: 287.23 g/mol
InChI Key: IZFJPBWBAPIUAN-WEVVVXLNSA-N
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Description

2-Butenoic acid, 3-(acetylamino)-4-(2,4,5-trifluorophenyl)-, methyl ester, (2Z)- is a synthetic organic compound It is characterized by the presence of a butenoic acid backbone, an acetylamino group, and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3-(acetylamino)-4-(2,4,5-trifluorophenyl)-, methyl ester, (2Z)- typically involves multiple steps:

    Formation of the butenoic acid backbone: This can be achieved through aldol condensation or other carbon-carbon bond-forming reactions.

    Introduction of the acetylamino group: This step may involve the use of acetyl chloride or acetic anhydride in the presence of a base.

    Attachment of the trifluorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may convert the double bond in the butenoic acid backbone to a single bond, forming butanoic acid derivatives.

    Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated butanoic acid derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The trifluorophenyl group could enhance binding affinity or selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Butenoic acid derivatives: Compounds with similar butenoic acid backbones but different substituents.

    Trifluorophenyl compounds: Compounds containing the trifluorophenyl group but with different functional groups attached.

Uniqueness

The combination of the butenoic acid backbone, acetylamino group, and trifluorophenyl group makes this compound unique. The trifluorophenyl group, in particular, can impart unique electronic properties, making the compound useful in various applications.

Properties

Molecular Formula

C13H12F3NO3

Molecular Weight

287.23 g/mol

IUPAC Name

methyl (E)-3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate

InChI

InChI=1S/C13H12F3NO3/c1-7(18)17-9(5-13(19)20-2)3-8-4-11(15)12(16)6-10(8)14/h4-6H,3H2,1-2H3,(H,17,18)/b9-5+

InChI Key

IZFJPBWBAPIUAN-WEVVVXLNSA-N

Isomeric SMILES

CC(=O)N/C(=C/C(=O)OC)/CC1=CC(=C(C=C1F)F)F

Canonical SMILES

CC(=O)NC(=CC(=O)OC)CC1=CC(=C(C=C1F)F)F

Origin of Product

United States

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